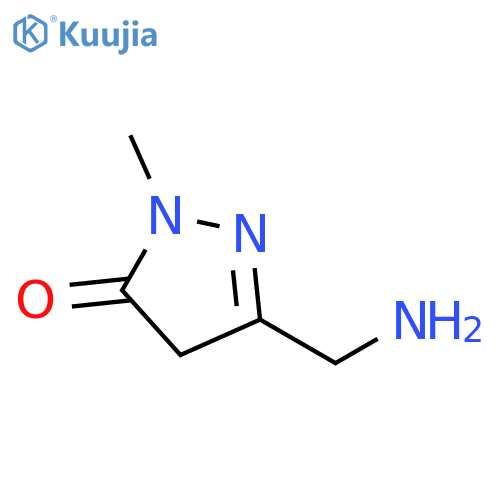Cas no 1368875-98-2 (3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one)

1368875-98-2 structure
商品名:3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
- 3H-Pyrazol-3-one, 5-(aminomethyl)-2,4-dihydro-2-methyl-
-
- インチ: 1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3
- InChIKey: WHYARFURQHZIJX-UHFFFAOYSA-N
- ほほえんだ: N1=C(CN)CC(=O)N1C
計算された属性
- せいみつぶんしりょう: 127.075
- どういたいしつりょう: 127.075
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7A^2
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 203.3±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.34±0.29(Predicted)
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-194294-0.1g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.1g |
$691.0 | 2023-09-17 | ||
| Enamine | EN300-194294-2.5g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-194294-10.0g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 10g |
$3376.0 | 2023-05-31 | ||
| Enamine | EN300-194294-0.5g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-194294-0.25g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-194294-5g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 5g |
$2277.0 | 2023-09-17 | ||
| Enamine | EN300-194294-1.0g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 1g |
$785.0 | 2023-05-31 | ||
| Enamine | EN300-194294-0.05g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-194294-5.0g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 5g |
$2277.0 | 2023-05-31 | ||
| Enamine | EN300-194294-10g |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one |
1368875-98-2 | 10g |
$3376.0 | 2023-09-17 |
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 関連文献
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
1368875-98-2 (3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one) 関連製品
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
